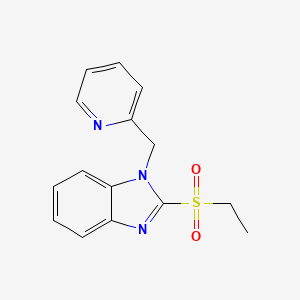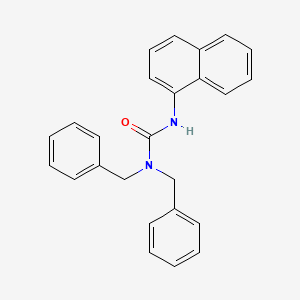![molecular formula C16H26N2O2 B6126549 {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol](/img/structure/B6126549.png)
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound, also known as MPM, is a selective agonist of the cannabinoid receptor CB2, which is primarily found in immune cells.
Aplicaciones Científicas De Investigación
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
Mecanismo De Acción
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol acts as a selective agonist of the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the suppression of the immune response and the reduction of inflammation. This compound has also been shown to induce apoptosis in cancer cells through the activation of the CB2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects, as well as the ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have analgesic effects and to reduce neuropathic pain. This compound has also been shown to have a protective effect on the liver and to improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol in lab experiments is its selectivity for the CB2 receptor, which allows for the specific targeting of immune cells. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol. One potential direction is the investigation of its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another potential direction is the investigation of its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to explore the potential of this compound as an analgesic and to investigate its effects on other physiological systems, such as the cardiovascular system. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.
Métodos De Síntesis
The synthesis of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol involves the reaction of 4-pyridinylmethanol with 4-methylpentanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and purified to obtain the final product. This method has been optimized to yield high purity and high yield of this compound.
Propiedades
IUPAC Name |
[4-[2-(4-methylpentyl)morpholin-4-yl]pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)4-3-5-16-11-18(8-9-20-16)15-6-7-17-14(10-15)12-19/h6-7,10,13,16,19H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHPMDMISFPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C2=CC(=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B6126487.png)

![1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)
![ethyl 1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6126531.png)

![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126560.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)
![ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B6126575.png)
![1-cyclopentyl-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126583.png)
